molecular formula C9H11FN2O2 B168450 5-Fluoro-N-isopropyl-2-nitroaniline CAS No. 131885-33-1

5-Fluoro-N-isopropyl-2-nitroaniline

Cat. No. B168450
M. Wt: 198.19 g/mol
InChI Key: WNHWAHLPBFAQLD-UHFFFAOYSA-N
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Description

5-Fluoro-N-isopropyl-2-nitroaniline is an important intermediate in organic synthesis . It has a molecular formula of C9H11FN2O2 .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-N-isopropyl-2-nitroaniline is characterized by a molecular formula of C9H11FN2O2 and a molecular weight of 198.19 g/mol . The InChI code is 1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-N-isopropyl-2-nitroaniline include a molecular weight of 198.19 g/mol, a topological polar surface area of 57.8 Ų, and a complexity of 206 . It also has a rotatable bond count of 2 and a hydrogen bond donor count of 1 .

Scientific Research Applications

Complexation with Metals

  • Study: Complexes of copper(II), nickel(II), and cobalt(II) with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline were synthesized and analyzed. The ligands acted as monodentate O-bonded, and the compounds showed various structures like square planar, tetrahedral, and hexacoordinate (Devoto et al., 1982).

Non-Linear Optical Properties

  • Study: Research on N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, derived from 2-fluoro-5-nitroaniline, showed that it belongs to a family of compounds with high molecular non-linearity, demonstrating charge transfer properties (Yanes et al., 1997).

Synthesis of Antimalarial Compounds

  • Study: 5-Fluoro-N-isopropyl-2-nitroaniline was used in the synthesis of 5-fluoroprimaquine, an antimalarial drug. The study explored various approaches for synthesizing the key intermediate required for this drug (O’Neill et al., 1998).

Applications in Polymer Science

  • Study: N-(2-Hydroxypropyl)methacrylamide copolymers with oligopeptidyl-p-nitroanilide side-chains were synthesized. These polymers are considered for drug delivery systems, with the side-chains designed for efficient degradation by lysosomal enzymes (Duncan et al., 1983).

Synthesis of Benzoxazole Derivatives

  • Study: A novel and efficient route was reported for synthesizing 5-nitrobenzoxazole derivatives starting from 2-fluoro-5-nitroaniline. This process demonstrated the versatility of 2-fluoro-5-nitroaniline in creating high-yield, complex organic compounds (Vosooghi et al., 2014).

Safety And Hazards

5-Fluoro-N-isopropyl-2-nitroaniline is toxic if inhaled and harmful if swallowed or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

5-fluoro-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHWAHLPBFAQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442722
Record name 5-Fluoro-N-isopropyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-N-isopropyl-2-nitroaniline

CAS RN

131885-33-1
Record name 5-Fluoro-N-isopropyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4-Difluoro-1-nitrobenzene (2.00 g, 12.57 mmol) was dissolved in acetonitrile (20 mL) and DIPEA (2.2 mL, 12.57 mmol) added, followed by isopropylamine (1.07 mL, 12.57 mmol). The bright yellow mixture was stirred at RT overnight. The resultant mixture was concentrated in vacuo and the residue purified by column chromatography (silica gel, gradient 0-5% EtOAc in cyclohexane) to afford the title compound as a yellow gum (2.1 g, 99%). Contaminated with some unreacted 2,4-difluoro-1-nitrobenzene, but used in the next step without any further purification. 1H NMR (CDCl3, 400 MHz): δ 8.20 (1H, dd, J=9.53, 6.21 Hz), 6.48 (1H, dd, J=11.71, 2.63 Hz), 6.33 (1H, m), 3.80-3.64 (1H, m), 1.33 (6H, d, J=6.36 Hz)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
1.07 mL
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

To a stirred mixture of 2,4-difluoro-1-nitrobenzene (4.77 g, 30 mmol) and K2CO3 (4.14 g, 30 mmol) in THF (30 mL) was added isopropyl amine (1.77 g, 30 mmol) in THF (10 mL) at 0° C. After being stirred for 13 h, the insoluble materials were removed by pad of Celite and the filtrate was consentrated under reduced pressure to give title compound (5.25 g, 88%) as a pale yellow oil.
Quantity
4.77 g
Type
reactant
Reaction Step One
Name
Quantity
4.14 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
88%

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